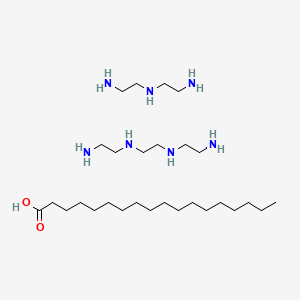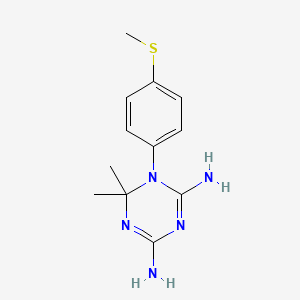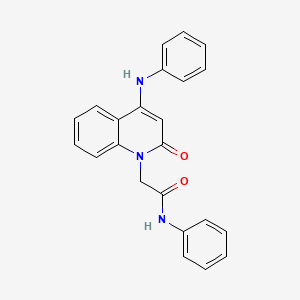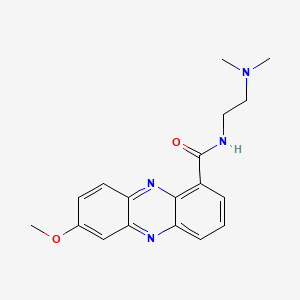![molecular formula C26H31N3O8 B12812129 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)
5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining an indole core with aminopropyl and benzoyloxypropyl substituents, along with a dihydroxybutanedioate moiety. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced through reductive amination, where the indole core reacts with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Benzoyloxypropyl Group: This step involves the esterification of the indole derivative with benzoyl chloride in the presence of a base such as pyridine.
Formation of the Dihydroxybutanedioate Moiety: The final step includes the reaction of the intermediate compound with (2R,3R)-2,3-dihydroxybutanedioic acid under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the benzoyloxy group.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of new derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a ligand for various receptors can be investigated. Its structural features suggest it could interact with neurotransmitter receptors, making it a candidate for studying neurological processes.
Medicine
Medically, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new drugs for treating conditions such as depression, anxiety, or other neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate likely involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The aminopropyl group may mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. The benzoyloxypropyl group could enhance the compound’s binding affinity and selectivity, while the dihydroxybutanedioate moiety may influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-[(2R)-2-Aminopropyl]-1H-indole-7-carbonitrile: Lacks the benzoyloxypropyl and dihydroxybutanedioate groups, making it less complex.
1-[3-(Benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile: Does not have the aminopropyl group, which may reduce its biological activity.
5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole: Missing the carbonitrile and dihydroxybutanedioate groups, potentially altering its chemical properties.
Uniqueness
The uniqueness of 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C26H31N3O8 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
3-[5-(2-aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C22H25N3O2.C4H6O6/c1-16(24)12-17-13-19-8-10-25(21(19)20(14-17)15-23)9-5-11-27-22(26)18-6-3-2-4-7-18;5-1(3(7)8)2(6)4(9)10/h2-4,6-7,13-14,16H,5,8-12,24H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
KYUCVOVGODORNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


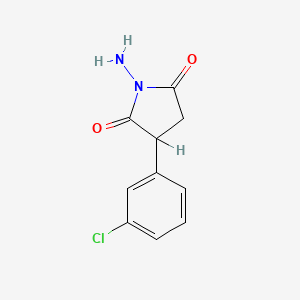


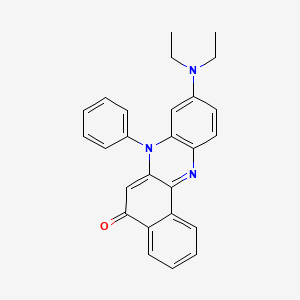
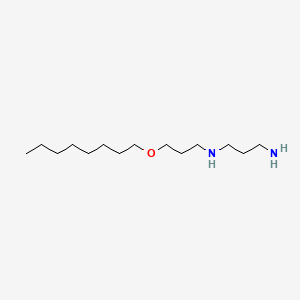

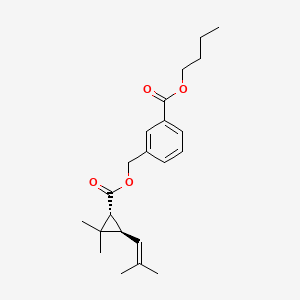

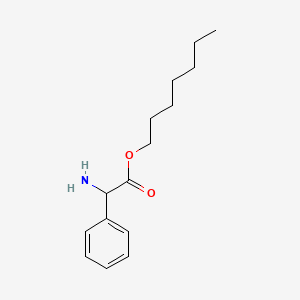
![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
